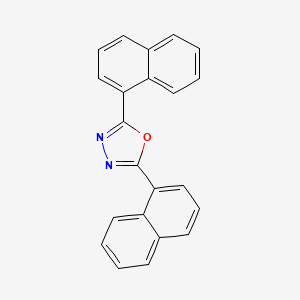

2,5-ジ(1-ナフチル)-1,3,4-オキサジアゾール

説明

Synthesis Analysis

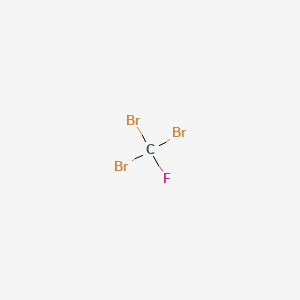

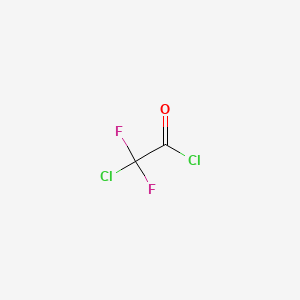

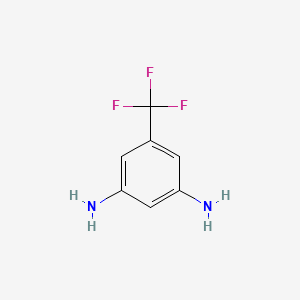

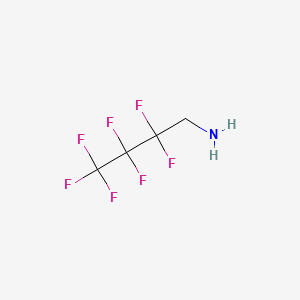

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole derivatives, including those with naphthyl groups, has been the subject of recent research. A novel one-pot, four-component condensation reaction has been developed, which is an efficient approach for the synthesis of these derivatives. This method utilizes (N-isocyanimino)triphenylphosphorane, a secondary amine, a carboxylic acid, and an aromatic aldehyde in dichloromethane at ambient temperature, yielding high product yields without the need for any catalyst or activation . Additionally, the synthesis of 2-(β-Naphthoxymethyl)-5-aryl-1,3,4-oxadiazoles has been achieved by converting hydrazide with acyl chloride in ethanol into N-substituted hydrazide, followed by treatment with phosphorous oxychloride. The structures of these compounds were characterized using various analytical techniques such as 1H NMR, IR, MS, and elemental analysis .

Molecular Structure Analysis

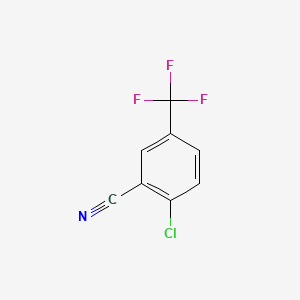

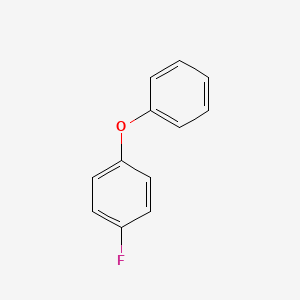

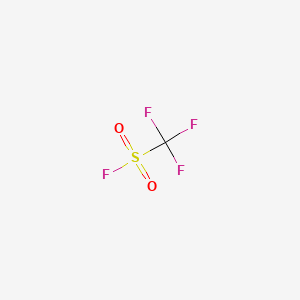

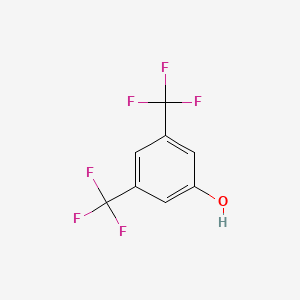

The molecular structure of a specific 2,5-di(1-naphthyl)-1,3,4-oxadiazole derivative has been elucidated through crystallography. In the examined compound, both the oxadiazole ring and the naphthalene ring system are approximately planar, with the oxadiazole ring forming dihedral angles of 13.11(1) and 7.59(1)° with the naphthalene ring system and the trifluorophenyl ring, respectively. This planarity is indicative of potential conjugation and stability in the molecular structure .

Chemical Reactions Analysis

While specific chemical reactions involving 2,5-di(1-naphthyl)-1,3,4-oxadiazole are not detailed in the provided papers, the general reactivity of 1,3,4-oxadiazole derivatives can be inferred. These compounds are known to participate in various organic reactions due to the presence of reactive functional groups. The synthesis methods described in the papers suggest that these oxadiazole derivatives can be functionalized further, which could lead to a variety of chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(naphthylene oxadiazole)s have been investigated, particularly their dynamo-optical properties in sulfuric acid. These polymers exhibit flow birefringence in dilute solutions, with shear optical coefficients approximately double those of similar polymers without naphthylene groups. This suggests that the incorporation of naphthylene groups into the polymer chain significantly affects the optical anisotropy of the chain unit. The rigid-chain behavior of these polymers has been characterized using hydrodynamic and dynamo-optical parameters, which were evaluated with the application of the worm-like chain model and the "method of similar structures" . Additionally, the crystal structure analysis of a 2,5-di(1-naphthyl)-1,3,4-oxadiazole derivative reveals intermolecular interactions such as C—H∙∙∙N hydrogen bonds and C—H∙∙∙F contacts, which contribute to the stability and packing of the molecules in the crystal lattice .

科学的研究の応用

電気化学センサー

2,5-ジ(1-ナフチル)-1,3,4-オキサジアゾール: は、ポリマーナノコンポジットベースの電気化学センサーの開発に使用されています。 これらのセンサーは、生理学的および環境分析物の高感度および選択的検出に不可欠な、高い電気伝導率、効果的な表面積、および高速電子移動速度が特徴です .

バイオセンサー

この化合物の電気化学的特性により、DNAセンサーや免疫センサーなどのバイオセンサーに適しています。 ポリマーナノコンポジットへの組み込みにより、生物学的および医学的用途に不可欠な感度、選択性、安定性の面で性能が向上します .

有機発光ダイオード (OLED)

その発光特性により、2,5-ジ(1-ナフチル)-1,3,4-オキサジアゾールはOLEDでの使用が研究されています。 この化合物は、電流が印加されると光を放射する能力があり、ディスプレイや照明技術の候補となっています .

量子化学計算

この化合物は、さまざまな環境における分子構造と挙動を理解するために、量子化学計算の対象となっています。 これらの計算により、さまざまなコンフォマーの生成エネルギー、エンタルピー、エントロピーが予測され、これは材料科学における用途に不可欠です.

化学反応性研究

2,5-ジ(1-ナフチル)-1,3,4-オキサジアゾールの化学反応性と性質に関する研究は、その潜在的な化学経路と変換に関する洞察を提供します。 この情報は、合成化学および新素材の開発にとって価値があります.

持続可能なポリマー生産

特性

IUPAC Name |

2,5-dinaphthalen-1-yl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14N2O/c1-3-11-17-15(7-1)9-5-13-19(17)21-23-24-22(25-21)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNFOTHAFHGRIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NN=C(O3)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238182 | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

905-62-4 | |

| Record name | 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000905624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 905-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90480 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di(1-naphthyl)-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DI(1-NAPHTHYL)-1,3,4-OXADIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EKF6CL2VJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

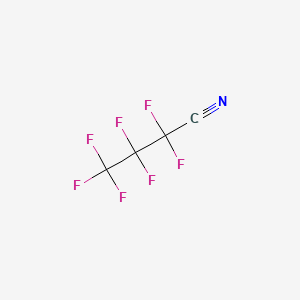

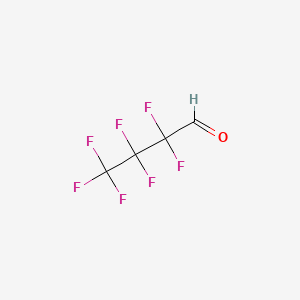

Feasible Synthetic Routes

Q & A

Q1: What is the role of 2,5-Bis(1-naphthyl)-1,3,4-oxadiazole (NPD) in organic electroluminescent devices (OLEDs)?

A: NPD is primarily used as an electron transport material in OLEDs [, , ]. This means it facilitates the movement of electrons from the cathode towards the emissive layer where they recombine with holes to generate light.

Q2: How does the structure of NPD influence its performance as an electron transport material?

A: The two naphthyl groups attached to the 1,3,4-oxadiazole core in NPD play a crucial role in its electron transport properties. These aromatic groups contribute to the compound's electron affinity and enable efficient electron injection and transport within the OLED device [].

Q3: Has NPD been used in conjunction with other materials to achieve specific emission colors in OLEDs?

A: Yes, NPD has been successfully incorporated into OLEDs with different emission colors. For example, researchers have used NPD alongside poly(9-vinylcarbazole), perylene, and 4-dicyanomethylene-6-cp-julolidinostyryl-2-tert-butyl-4H-pyran to create white OLEDs through a carefully balanced multi-component emissive layer [].

Q4: Are there any limitations to using NPD in OLEDs?

A: While NPD demonstrates good electron transport capabilities, research has shown that its use can sometimes lead to a higher operational voltage (threshold electric field) compared to other electron transport materials. This was observed when comparing NPD to 2-(4′-tert-butylphenyl)-5-(4″-biphenyl)-1,3,4-oxadiazole in polysilane-based OLEDs []. This highlights the importance of material selection and device architecture optimization for optimal OLED performance.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。